6-Bromo-8-fluoroimidazo[1,2-a]pyridine
Overview
Description
6-Bromo-8-fluoroimidazo[1,2-a]pyridine is a derivative of the imidazo[1,2-a]pyridine family, which is a class of heterocyclic aromatic organic compounds. These compounds are characterized by a fused ring structure consisting of an imidazole ring joined to a pyridine ring. The presence of bromo and fluoro substituents on the imidazo[1,2-a]pyridine core can significantly alter the compound's physical, chemical, and biological properties, making it a valuable intermediate for various chemical syntheses and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various methods. One approach involves the use of ionic liquids, such as 1-butyl-3-methylimidazolium bromide ([bmim]Br), to promote the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines with good to excellent yields. The reaction workup is straightforward, and the ionic liquid can be easily separated from the product and reused . Another method includes the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes in the presence of molecular iodine in water, followed by alkylation reactions using different alkyl dibromide agents . Additionally, the synthesis of related compounds, such as 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, has been reported through a multi-step process starting from pyridin-4-ol and 4-bromo-2-fluoroaniline .
Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridine derivatives can be elucidated using techniques such as single-crystal X-ray diffraction. For instance, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine has been investigated, revealing its crystallization in the monoclinic space group and the presence of intermolecular hydrogen bonding and π-π interactions that stabilize the crystal structure . Similarly, the structures of certain 6-bromo-imidazo[4,5-b]pyridine derivatives have been confirmed using monocrystalline X-ray crystallography, and their intermolecular contacts have been determined through Hirshfeld surface analysis .
Chemical Reactions Analysis
Imidazo[1,2-a]pyridine derivatives can undergo various chemical reactions, which are essential for the synthesis of biologically active compounds. The reactivity of these compounds can be influenced by the presence of substituents on the imidazo[1,2-a]pyridine core. For example, the introduction of a fluoro group at specific positions can increase the insecticidal activities of tetrahydroimidazo[1,2-a]pyridine derivatives . Moreover, the bromo substituent is a versatile functional group that can participate in further chemical transformations, such as cross-coupling reactions, to yield a wide range of products .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-bromo-8-fluoroimidazo[1,2-a]pyridine and its derivatives are influenced by the molecular structure and the nature of the substituents. The presence of halogen atoms, such as bromine and fluorine, can affect the compound's density, melting point, and solubility. These properties are crucial for the compound's application in chemical synthesis and pharmaceutical development. The crystal structure analysis provides insights into the solid-state properties, including the molecular geometry and the types of intermolecular interactions that can occur in the crystal lattice .
Scientific Research Applications
- Summary of the Application: Imidazopyridine, which includes “6-Bromo-8-fluoroimidazo[1,2-a]pyridine”, is recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
- Results or Outcomes: The compounds have shown significant activity against MDR-TB and XDR-TB . The last decade has been identified as a renaissance era of TB drug discovery research .
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
While specific future directions for 6-Bromo-8-fluoroimidazo[1,2-a]pyridine are not available in the retrieved data, the compound’s presence in the field of organic synthesis and pharmaceutical chemistry suggests it may have potential applications in the development of new chemical reactions or therapeutic agents .
properties
IUPAC Name |
6-bromo-8-fluoroimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-5-3-6(9)7-10-1-2-11(7)4-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCQWSWEMFBIEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621815 | |
Record name | 6-Bromo-8-fluoroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-8-fluoroimidazo[1,2-a]pyridine | |
CAS RN |
474709-06-3 | |
Record name | 6-Bromo-8-fluoroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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